molecular formula C10H16N2O2S B1356180 N-(3-aminopropyl)-4-methylbenzenesulfonamide CAS No. 56125-49-6

N-(3-aminopropyl)-4-methylbenzenesulfonamide

Cat. No. B1356180
CAS RN: 56125-49-6
M. Wt: 228.31 g/mol
InChI Key: CYKXMJPJALYMBC-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-4-methylbenzenesulfonamide (NAMPS) is a synthetic amine with a wide range of applications in research, medicine and industry. It is a versatile compound that can be used as a catalyst, a surfactant, a corrosion inhibitor, a plasticizer, and a pharmaceutical intermediate. NAMPS is also a precursor to a variety of other compounds, including the popular anti-inflammatory drug ibuprofen.

Scientific Research Applications

Targeted Drug Delivery

N-(3-aminopropyl)-4-methylbenzenesulfonamide: can be used to create nano-molecularly imprinted polymers (nanoMIPs) . These are synthetic structures that can recognize and bind specific target molecules, similar to antibodies but with higher stability and lower production costs . They can serve as nanocontainers for targeted drug delivery, ensuring that therapeutic agents are delivered directly to the site of disease, which minimizes side effects and maximizes treatment efficacy.

Epoxy Resin Modification

This compound can act as a selective catalyst for reactions involving epoxy and urethanes . It can modify epoxy resins, enhancing their properties such as adhesion, thermal stability, and mechanical strength. This is particularly useful in the coatings industry where durable and robust finishes are required.

Polyurethane Foam Production

In the automotive industry, N-(3-aminopropyl)-4-methylbenzenesulfonamide is utilized as a low volatility catalyst in the production of molded soft polyurethane foams . These foams are essential for various parts of a vehicle’s interior, providing comfort as well as sound and vibration dampening.

Viscosity Index Improvers

The compound is also a building block for creating viscosity index improvers in lubricants . These improvers are crucial for maintaining the viscosity of lubricants over a wide temperature range, ensuring proper lubrication and protection of engine components.

Polymer Backbone Modification

It can be used to incorporate the imidazole group onto the polymer backbone during the production of dispersing agent polymers . This modification can improve the dispersion of pigments in paints and coatings, leading to better color quality and consistency.

Adsorbent for Water Treatment

N-(3-aminopropyl)-4-methylbenzenesulfonamide: can be part of the synthesis of novel poly(ionic liquid) adsorbents . These adsorbents can be used in water treatment processes to remove contaminants, such as heavy metals and organic pollutants, ensuring cleaner and safer water.

Mechanism of Action

Target of Action

N-(3-aminopropyl)-4-methylbenzenesulfonamide is a complex compound with a diverse range of potential targets. One of the primary targets of this compound is the Histone acetyltransferase KAT2B . This enzyme plays a crucial role in the regulation of transcription and is involved in cellular processes such as differentiation, proliferation, and apoptosis .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, thereby modulating its activity

Biochemical Pathways

The compound’s interaction with Histone acetyltransferase KAT2B suggests that it may affect gene expression and cellular signaling pathways . It may also influence the polyamine metabolic pathway , as suggested by its structural similarity to polyamines . Polyamines are involved in various cellular processes, including cell growth, differentiation, and response to stress .

Pharmacokinetics

Similar compounds are known to have diverse absorption, distribution, metabolism, and excretion (adme) profiles . The compound’s bioavailability, half-life, and clearance rate are factors that would influence its pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of N-(3-aminopropyl)-4-methylbenzenesulfonamide’s action are likely to be diverse, given its potential targets and pathways. It may influence gene expression, cellular signaling, and metabolic processes . .

Action Environment

The action, efficacy, and stability of N-(3-aminopropyl)-4-methylbenzenesulfonamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells

properties

IUPAC Name

N-(3-aminopropyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKXMJPJALYMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572840
Record name N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-4-methylbenzenesulfonamide

CAS RN

56125-49-6
Record name N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of N-(3-aminopropyl)-4-methylbenzenesulfonamide influence its coordination geometry with copper(II) ions?

A: N-(3-aminopropyl)-4-methylbenzenesulfonamide (TstnH) possesses both amine and sulfonamide groups capable of interacting with metal ions. [] The research highlights that the strong intermolecular hydrogen bonding between these functional groups in the [Cu(Tstn)2] complex dictates the copper(II) coordination geometry. [] This strong hydrogen bonding network creates an "entatic state," forcing the copper center into an energetically less favorable geometry, similar to how protein structures influence metal active sites in enzymes. []

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